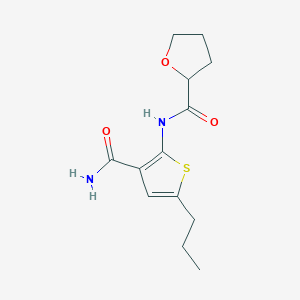
N-(3-carbamoyl-5-propylthiophen-2-yl)oxolane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(3-carbamoyl-5-propylthiophen-2-yl)oxolane-2-carboxamide is a synthetic organic compound with a molecular formula of C13H18N2O3S. This compound is characterized by the presence of a thiophene ring substituted with a carbamoyl and propyl group, and an oxolane ring attached to a carboxamide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoyl-5-propylthiophen-2-yl)oxolane-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.
Substitution Reactions: The thiophene ring is then functionalized with a carbamoyl group and a propyl group through nucleophilic substitution reactions.
Formation of the Oxolane Ring: The oxolane ring is synthesized separately through a cyclization reaction involving a diol and an acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
N-(3-carbamoyl-5-propylthiophen-2-yl)oxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbamoyl group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
N-(3-carbamoyl-5-propylthiophen-2-yl)oxolane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
作用機序
The mechanism of action of N-(3-carbamoyl-5-propylthiophen-2-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
N-(3-carbamoyl-5-propylthiophen-2-yl)oxolane-2-carboxamide: Unique due to its specific substitution pattern on the thiophene and oxolane rings.
N-(3-carbamoyl-5-methylthiophen-2-yl)oxolane-2-carboxamide: Similar structure but with a methyl group instead of a propyl group.
N-(3-carbamoyl-5-ethylthiophen-2-yl)oxolane-2-carboxamide: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
This compound stands out due to its specific propyl substitution, which can influence its chemical reactivity, biological activity, and physical properties compared to its methyl and ethyl analogs .
特性
分子式 |
C13H18N2O3S |
|---|---|
分子量 |
282.36 g/mol |
IUPAC名 |
N-(3-carbamoyl-5-propylthiophen-2-yl)oxolane-2-carboxamide |
InChI |
InChI=1S/C13H18N2O3S/c1-2-4-8-7-9(11(14)16)13(19-8)15-12(17)10-5-3-6-18-10/h7,10H,2-6H2,1H3,(H2,14,16)(H,15,17) |
InChIキー |
GLEKPBDUBXWOAQ-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=C(S1)NC(=O)C2CCCO2)C(=O)N |
正規SMILES |
CCCC1=CC(=C(S1)NC(=O)C2CCCO2)C(=O)N |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(1-methoxyindol-3-yl)-N-sulfooxyethanimidothioate](/img/structure/B1223215.png)

![2-[[3-Cyano-4-(5-methyl-2-furanyl)-5,6,7,8-tetrahydroquinolin-2-yl]thio]acetic acid methyl ester](/img/structure/B1223218.png)




![(5S,7R)-3-chloro-5-(2-furyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1223227.png)
![2-[[(3,5-Dimethoxyphenyl)-oxomethyl]amino]-4,5-dimethoxybenzoic acid methyl ester](/img/structure/B1223229.png)
![4-[4-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B1223231.png)
![4-cyano-N-methyl-N-[5-(2-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B1223234.png)
![5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B1223236.png)
![3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B1223239.png)

